molecular formula C8H11BrF2O B2561357 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2567504-99-6

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane

Cat. No.: B2561357
CAS No.: 2567504-99-6
M. Wt: 241.076
InChI Key: KHIHANRLNPVTIA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a bromomethyl group and a difluoromethyl group attached to an oxabicycloheptane framework

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxabicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the bromomethyl group: This step often involves the bromination of a methyl group attached to the bicyclic core using reagents such as N-bromosuccinimide (NBS) under radical conditions.

    Introduction of the difluoromethyl group: This can be accomplished through the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

Industrial production methods may involve continuous flow processes to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction of the difluoromethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific biological effects .

Comparison with Similar Compounds

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2O/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIHANRLNPVTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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